

# The Early Discovery and Development of Asulacrine: A Technical Guide for Researchers

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## Preamble: From Leukemia to Solid Tumors - A New Acridine in the Making

The story of **Asulacrine** (also known as CI-921) is a compelling narrative of rational drug design, building upon the successes and addressing the limitations of its predecessor, Amsacrine (m-AMSA). Amsacrine, a 9-anilinoacridine derivative, showed significant promise in the treatment of acute leukemias.[1] However, its clinical utility against solid tumors was limited. This clinical shortcoming spurred a dedicated effort in the early 1980s at the Cancer Research Laboratory (CRL) in Auckland, New Zealand, to develop analogs with a broader spectrum of anticancer activity.[2] The goal was clear: to retain the potent DNA-targeting mechanism of the acridine scaffold while modifying the structure to enhance efficacy against solid malignancies. This endeavor, supported by the Auckland Division of the Cancer Society of New Zealand, the Health Research Council of New Zealand, and Warner-Lambert/Parke-Davis, ultimately led to the discovery and development of **Asulacrine**.[2]

This technical guide provides an in-depth exploration of the early discovery and development of **Asulacrine**, from its conceptualization and synthesis to its preclinical evaluation and early clinical trials. It is intended for researchers, scientists, and drug development professionals

seeking a comprehensive understanding of the scientific rationale and experimental methodologies that underpinned the journey of this promising anticancer agent.

## Medicinal Chemistry: Rational Design and Synthesis of Asulacrine

The development of **Asulacrine** was a testament to the power of structure-activity relationship (SAR) studies in medicinal chemistry.[3][4] The core hypothesis was that modifications to the 9-anilinoacridine scaffold could modulate the drug's physicochemical properties, cellular uptake, and interaction with its molecular targets, thereby improving its therapeutic index and spectrum of activity.

### The Genesis from Amsacrine: A Tale of Two Analogs

Amsacrine's structure consists of a planar acridine ring, responsible for DNA intercalation, and an anilino side chain.[1] Early research indicated that the anilino side chain played a crucial role in the drug's interaction with topoisomerase II.[5] The development of **Asulacrine** began with the systematic synthesis and evaluation of a series of 9-anilinoacridine derivatives.[1][6] The key structural difference between Amsacrine and **Asulacrine** lies in the substitution on the acridine ring.

### Synthesis of 9-Anilinoacridine Derivatives: A General Approach

The synthesis of 9-anilinoacridine derivatives, including **Asulacrine**, generally involves the condensation of a 9-chloroacridine intermediate with an appropriately substituted aniline.[2]

#### Experimental Protocol: General Synthesis of 9-Anilinoacridine Derivatives

- Step 1: Synthesis of the 9-Chloroacridine Intermediate.
  - This is typically achieved through a multi-step process starting from commercially available materials. The specific substitutions on the acridine ring are introduced at this stage.
- Step 2: Condensation with the Anilino Side Chain.

- The 9-chloroacridine intermediate is reacted with the desired substituted aniline in a suitable solvent, often under reflux conditions.
- An acid catalyst may be employed to facilitate the reaction.
- Step 3: Purification.
  - The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final 9-anilinoacridine derivative.

## Structure-Activity Relationship (SAR) Insights

The SAR studies of 9-anilinoacridines revealed several key insights that guided the selection of **Asulacrine**:

- Substitution on the Acridine Ring: The addition of a 4-carboxamide group on the acridine ring was found to be a critical modification for enhancing activity against solid tumor models.
- Anilino Side Chain: The nature and position of substituents on the anilino ring were crucial for modulating both potency and toxicity. Derivatives with sulfone-containing moieties, such as the 1'-NHSO<sub>2</sub>Me group in **Asulacrine**, were particularly potent inhibitors of topoisomerase II-mediated DNA religation.[1]

## Mechanism of Action: A Dual Assault on DNA Integrity

**Asulacrine**, like its predecessor Amsacrine, exerts its cytotoxic effects through a dual mechanism of action that targets the fundamental processes of DNA replication and transcription.

### DNA Intercalation: Disrupting the Double Helix

The planar, aromatic acridine ring of **Asulacrine** inserts itself between the base pairs of the DNA double helix.[6][7] This intercalation physically distorts the DNA structure, leading to a localized unwinding of the helix and an increase in the distance between adjacent base pairs.[8] This structural perturbation interferes with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[9]

## Experimental Protocol: Ethidium Bromide Displacement Assay for DNA Intercalation

This assay is a common method to assess the intercalating ability of a compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the EtBr-DNA complex.
- Materials:
  - Calf thymus DNA (ctDNA)
  - Ethidium bromide solution
  - Test compound (**Asulacrine**) solution at various concentrations
  - Fluorescence spectrophotometer
- Procedure:
  - Prepare a solution of ctDNA and EtBr in a suitable buffer and allow it to equilibrate.
  - Measure the initial fluorescence of the ctDNA-EtBr complex.
  - Add increasing concentrations of **Asulacrine** to the solution.
  - After each addition, allow the solution to equilibrate and measure the fluorescence intensity.
- Data Analysis:
  - Plot the percentage of fluorescence quenching against the concentration of **Asulacrine**.
  - The concentration of **Asulacrine** that causes a 50% reduction in fluorescence (IC<sub>50</sub>) can be determined, providing a measure of its DNA intercalating activity.

## Topoisomerase II Inhibition: The Poison in the Machine

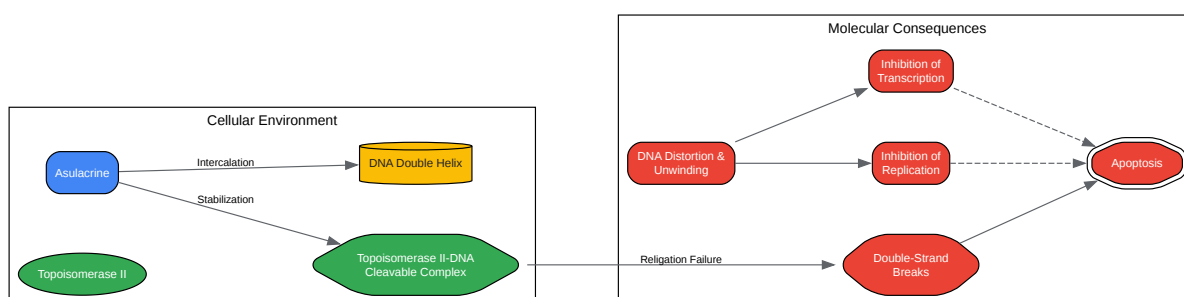
Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as tangles and supercoils, by creating transient double-strand breaks, passing another DNA segment through the break, and then religating the broken strands.[12][13] **Asulacrine** acts as a "topoisomerase II poison." [14] It does not inhibit the initial DNA cleavage step but rather stabilizes the covalent intermediate complex formed between topoisomerase II and the cleaved DNA.[1][15] This prevents the religation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death.[15]

#### Experimental Protocol: Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.[16][17][18]

- Principle: The assay measures the conversion of supercoiled plasmid DNA to a linear form in the presence of topoisomerase II and the test compound.
- Materials:
  - Supercoiled plasmid DNA (e.g., pBR322)
  - Human topoisomerase II $\alpha$
  - Reaction buffer containing ATP and MgCl<sub>2</sub>
  - Test compound (**Asulacrine**) solution at various concentrations
  - Proteinase K
  - Agarose gel electrophoresis reagents
- Procedure:
  - Incubate supercoiled plasmid DNA with human topoisomerase II $\alpha$  in the reaction buffer in the presence of varying concentrations of **Asulacrine**.
  - Stop the reaction by adding SDS and proteinase K to digest the protein.

- Analyze the DNA products by agarose gel electrophoresis.
- Data Analysis:
  - Visualize the DNA bands under UV light. The formation of a linear DNA band indicates the stabilization of the cleavable complex. The intensity of the linear band is proportional to the amount of stabilized complex.



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Figure 1: Dual mechanism of action of **Asulacrine**.

## Preclinical Pharmacology: Demonstrating Antitumor Activity

A comprehensive preclinical evaluation was crucial to establish the therapeutic potential of **Asulacrine** and to justify its progression into clinical trials. This involved in vitro cytotoxicity studies against a panel of cancer cell lines and in vivo efficacy studies in animal models.

### In Vitro Cytotoxicity

**Asulacrine** was evaluated for its cytotoxic activity against a range of human and murine cancer cell lines. A key objective was to compare its potency and selectivity to that of Amsacrine, particularly against cell lines derived from solid tumors.

#### Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.<sup>[14][19][20][21]</sup>

- Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
- Materials:
  - Cancer cell lines
  - Complete culture medium
  - **Asulacrine** stock solution
  - MTT solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO)
  - 96-well plates
  - Microplate reader
- Procedure:
  - Seed cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with a serial dilution of **Asulacrine** for a specified period (e.g., 72 hours).
  - Add MTT solution to each well and incubate for 3-4 hours.
  - Remove the medium and dissolve the formazan crystals in a solubilization solution.

- Measure the absorbance at a wavelength of 570 nm.
- Data Analysis:
  - Calculate the percentage of cell viability relative to untreated control cells.
  - Plot the percentage of viability against the logarithm of the **Asulacrine** concentration.
  - Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) from the dose-response curve.

Table 1: Comparative In Vitro Cytotoxicity of **Asulacrine** (CI-921) and Amsacrine

| Cell Line  | Tumor Type                 | Asulacrine (CI-921) IC50 (μM) | Amsacrine IC50 (μM) |
|------------|----------------------------|-------------------------------|---------------------|
| L1210      | Murine Leukemia            | Data not available            | Data not available  |
| P388       | Murine Leukemia            | Data not available            | Data not available  |
| Lewis Lung | Murine Lung Carcinoma      | Data not available            | Data not available  |
| Jurkat     | Human T-cell Leukemia      | Data not available            | Data not available  |
| U937       | Human Histiocytic Lymphoma | Data not available            | Data not available  |
| SW620      | Human Colon Carcinoma      | Data not available            | Data not available  |

Note: Specific IC50 values from early comparative studies were not available in the searched literature. However, qualitative descriptions indicate that **Asulacrine** showed greater selectivity for some solid tumor cell lines compared to Amsacrine.

## In Vivo Antitumor Efficacy

The promising in vitro activity of **Asulacrine**, particularly against solid tumor cell lines, prompted its evaluation in preclinical animal models. Human tumor xenograft models, where

human cancer cells are implanted into immunodeficient mice, were likely used to assess in vivo efficacy.<sup>[8][12]</sup>

While specific quantitative data from these early in vivo studies are not readily available in the public domain, reports from subsequent clinical trial publications mention that **Asulacrine** demonstrated "activity in experimental solid tumors," which provided the rationale for its clinical development. For a related 9-anilinoacridine derivative, potent antitumor effects were observed in nude mice bearing human breast carcinoma MX-1 xenografts, resulting in complete tumor remission in some animals. It is plausible that similar promising results were obtained for **Asulacrine**.

## Preclinical Toxicology: Assessing the Safety Profile

Before a new drug candidate can be administered to humans, a thorough preclinical toxicology and safety assessment is mandatory.<sup>[5][9][15]</sup> These studies are conducted in animals to identify potential toxicities, determine a safe starting dose for clinical trials, and identify target organs of toxicity.

For **Asulacrine**, a comprehensive preclinical toxicology program would have been conducted in compliance with Good Laboratory Practice (GLP) regulations. This would have included:

- Acute Toxicity Studies: To determine the effects of a single high dose of the drug.
- Sub-chronic and Chronic Toxicity Studies: To evaluate the effects of repeated dosing over an extended period. These studies would have been conducted in at least two animal species (one rodent and one non-rodent).
- Safety Pharmacology Studies: To assess the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
- Genotoxicity Studies: To evaluate the potential of the drug to damage genetic material.

While the specific results of these preclinical toxicology studies for **Asulacrine** are not detailed in the available literature, the principal toxicities observed in the subsequent Phase II clinical trials, such as leukopenia, provide clues as to the likely findings of these animal studies.

## Early Clinical Development: From Bench to Bedside

The promising preclinical data for **Asulacrine** (CI-921) supported its advancement into clinical trials to evaluate its safety and efficacy in cancer patients.

## Phase I Clinical Trial

The initial Phase I clinical trial of **Asulacrine** would have been a dose-escalation study in patients with advanced solid tumors. The primary objectives of a Phase I trial are to:

- Determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).
- Characterize the dose-limiting toxicities (DLTs).
- Evaluate the pharmacokinetic profile of the drug in humans.
- Observe any preliminary evidence of antitumor activity.

Although the specific results of the Phase I trial for **Asulacrine** were not found in the searched literature, the Phase II trial reports indicate that a recommended dose and schedule were successfully established.

## Phase II Clinical Trials: Evaluating Efficacy in Solid Tumors

Based on the preclinical evidence of activity against solid tumors, **Asulacrine** was evaluated in several Phase II clinical trials in patients with various advanced malignancies.

A multicenter Phase II trial studied **Asulacrine** in 150 patients with a range of solid tumors, including breast, stomach, pancreas, non-small cell lung, small cell lung, colon, and head and neck cancers, as well as melanoma.

- **Dosing Regimen:** **Asulacrine** was administered intravenously at an initial dose of 270 mg/m<sup>2</sup> on days 1, 8, and 15 of a 35-day cycle.
- **Principal Toxicities:** The main side effects observed were leukopenia (a decrease in white blood cells), marked phlebitis (inflammation of the veins at the infusion site), and mild nausea and vomiting.

- Antitumor Activity: Of the 132 evaluable patients, objective responses were observed in several tumor types:
  - Breast Cancer: One complete response and one partial response among 19 patients.
  - Head and Neck Cancer: One partial response among 14 patients.
  - Non-Small Cell Lung Cancer: One partial response among 36 patients.

Table 2: Summary of a Multicenter Phase II Trial of **Asulacrine** (CI-921)

| Tumor Type                 | Number of Evaluable Patients | Objective Responses (CR + PR) |
|----------------------------|------------------------------|-------------------------------|
| Breast Cancer              | 19                           | 2                             |
| Head and Neck Cancer       | 14                           | 1                             |
| Non-Small Cell Lung Cancer | 36                           | 1                             |
| Other Solid Tumors         | 63                           | 0                             |
| Total                      | 132                          | 4                             |

CR: Complete Response; PR:  
Partial Response

These findings, while demonstrating modest activity, provided important proof-of-concept for the antitumor effects of **Asulacrine** in solid tumors.

## Conclusion: A Legacy of Rational Drug Design

The early discovery and development of **Asulacrine** represents a significant chapter in the history of anticancer drug development. It exemplifies a rational, structure-based approach to drug design, where a deep understanding of the mechanism of action of a parent compound, Amsacrine, was leveraged to create a new agent with a potentially broader spectrum of activity. The journey of **Asulacrine** from chemical synthesis to preclinical testing and early clinical trials highlights the multi-faceted and rigorous process of bringing a new therapeutic to the clinic.

While **Asulacrine** did not ultimately become a blockbuster drug, the scientific knowledge gained from its development has undoubtedly contributed to the broader understanding of topoisomerase II inhibitors and the design of subsequent generations of anticancer agents. The story of **Asulacrine** serves as a valuable case study for researchers and drug development professionals, underscoring the importance of medicinal chemistry, preclinical pharmacology, and carefully designed clinical trials in the relentless pursuit of more effective cancer therapies.

## References

- A phase II trial of CI-921 in advanced malignancies. (1992). PubMed. [\[Link\]](#)
- THE DESIGN AND DEVELOPMENT OF ANTI-CANCER DRUGS. (n.d.). University of Auckland.
- Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. (2010). PMC. [\[Link\]](#)
- Phase II study of the amsacrine analogue CI-921 (NSC 343499) in non-small cell lung cancer. (1993). PubMed. [\[Link\]](#)
- Inhibition of the action of the topoisomerase II poison amsacrine by simple aniline derivatives: evidence for drug-protein interactions. (2000). PubMed. [\[Link\]](#)
- A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (2001). Journal of the American Chemical Society.
- Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase II $\alpha$  Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. (2022). PMC. [\[Link\]](#)
- Cytotoxicity assays: In vitro methods to measure dead cells. (2019). National Center for Biotechnology Information. [\[Link\]](#)
- Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. (2021). PubMed Central. [\[Link\]](#)
- Synthesis and structure-activity relationships of berberine analogues as a novel class of low-density-lipoprotein receptor up-regulators. (2008). PubMed. [\[Link\]](#)

- What is the mechanism of Amsacrine? (2024). Patsnap Synapse. [\[Link\]](#)
- In vitro and in vivo antitumor activity of tiliacorinine in human cholangiocarcinoma. (2014). PubMed. [\[Link\]](#)
- MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. [\[Link\]](#)
- Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). World Journal of Pharmaceutical Research. [\[Link\]](#)
- preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2024). World Journal of Pharmaceutical Science and Research. [\[Link\]](#)
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [\[Link\]](#)
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. [\[Link\]](#)
- DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. (n.d.). Journal of Applicable Chemistry. [\[Link\]](#)
- Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models. (2006). PubMed. [\[Link\]](#)
- Sequence requirements for mammalian topoisomerase II mediated DNA cleavage stimulated by an ellipticine derivative. (1991). PMC. [\[Link\]](#)
- DNA Interaction Studies of Selected Polyamine Conjugates. (2018). MDPI. [\[Link\]](#)
- Topoisomerase Assays. (2016). PMC. [\[Link\]](#)
- Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds. (2002). PubMed. [\[Link\]](#)
- 9-Anilinoacridines as anticancer drugs. (2014). Journal of Chemistry and Technologies. [\[Link\]](#)

- Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation. (2007). PubMed. [\[Link\]](#)
- A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. (2022). Frontiers in Pharmacology. [\[Link\]](#)
- Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. (n.d.). ResearchGate. [\[Link\]](#)
- Cytotoxicity Assays - High Throughput Screening. (n.d.). Assay Genie. [\[Link\]](#)
- Synthesis of Acridine-based DNA Bis-intercalating Agents. (n.d.). MDPI. [\[Link\]](#)
- A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2021). MDPI. [\[Link\]](#)
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. [\[Link\]](#)
- Preclinical safety assessment of topical drugs and associated pathology. (n.d.). Amazon S3. [\[Link\]](#)
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.. (2023). PR Newswire. [\[Link\]](#)
- Cell-Derived Xenografts. (n.d.). Antineo. [\[Link\]](#)
- Structure–activity relationship study of novel anticancer aspirin-based compounds. (2012). National Institutes of Health. [\[Link\]](#)
- Patient-Derived Xenograft Models of Breast Cancer and Their Application. (n.d.). MDPI. [\[Link\]](#)
- Metastasis-related in vitro assays and in vivo xenograft models. (n.d.). WuXi Biology. [\[Link\]](#)

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## Sources

- [1. A phase II trial of CI-921 in advanced malignancies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. topogen.com \[topogen.com\]](#)
- [3. Cell-Derived Xenografts - Antineo \[antineo.fr\]](#)
- [4. Preclinical safety testing of new drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. search.cosmobio.co.jp \[search.cosmobio.co.jp\]](#)
- [7. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs \[altogenlabs.com\]](#)
- [8. Preclinical safety assessment of antipyrine combined with lidocaine hydrochloride as ear drops - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Synthesis of Acridine-based DNA Bis-intercalating Agents \[mdpi.com\]](#)
- [11. topogen.com \[topogen.com\]](#)
- [12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [13. fda.gov \[fda.gov\]](#)
- [14. heraldopenaccess.us \[heraldopenaccess.us\]](#)
- [15. Patient-Derived Xenograft Models of Breast Cancer and Their Application \[mdpi.com\]](#)
- [16. wuxibiology.com \[wuxibiology.com\]](#)
- [17. Topoisomerase Assays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. scielo.br \[scielo.br\]](#)
- [19. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability | MDPI \[mdpi.com\]](#)

- [20. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [21. wjpsonline.com \[wjpsonline.com\]](https://www.wjpsonline.com)
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